Ortho-Fluorine Enables Unique CH⋯F Interactions Unavailable with Meta- or Para-Fluoro Regioisomers
The ortho‑fluoro substitution on 1‑(2‑fluorophenyl)ethanamine engenders distinct CH⋯F intermolecular interactions that directly impact chiral discrimination, a feature not present in the para‑ or meta‑fluoro analogues. In a controlled gas‑phase diastereomeric complex study, the ortho‑fluoro‑substituted 1‑aryl‑1‑ethanol established a specific CH⋯F contact in the homo‑chiral adduct, forcing a conformational rearrangement of the partner molecule (butan‑2‑ol), whereas the para‑fluoro and non‑fluorinated analogues adopted structurally analogous geometries devoid of such CH⋯F involvement [1]. Because the ethanamine scaffold presents the same spatial relationship between the fluorine and the chiral centre, this ortho‑specific interaction is directly translatable to 1‑(2‑fluorophenyl)ethanamine.
| Evidence Dimension | Intermolecular interaction (CH⋯F) in diastereomeric complexes |
|---|---|
| Target Compound Data | Ortho‑fluoro: specific CH⋯F contact present; induces conformational change in partner molecule |
| Comparator Or Baseline | Para‑fluoro: no CH⋯F interaction; geometry similar to non‑fluorinated complex |
| Quantified Difference | Qualitatively distinct interaction mode; para and non‑fluorinated complexes are structurally analogous, while ortho‑fluoro introduces a unique binding conformation |
| Conditions | Gas‑phase mass‑selective R2PI and IR‑R2PI spectroscopy on homo‑ and heterochiral complexes of 1‑aryl‑1‑ethanols with butan‑2‑ol; D‑B3LYP/6‑31++G** theoretical analysis |
Why This Matters
In chiral‑recognition‑driven applications – from chiral chromatography to stereoselective receptor binding – this ortho‑specific interaction can be the molecular basis for enantioselectivity, making the ortho‑fluoro isomer non‑interchangeable with meta‑ or para‑fluoro alternatives.
- [1] Ciavardini A, Rondino F, Paladini A, Speranza M, Fornarini S, Satta M, Piccirillo S. The effect of fluorine substitution on chiral recognition: interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas‑phase complexes of 1‑aryl‑1‑ethanol with butan‑2‑ol. Phys. Chem. Chem. Phys. 2013;15:19360‑19370. DOI: 10.1039/C3CP53215A. View Source
